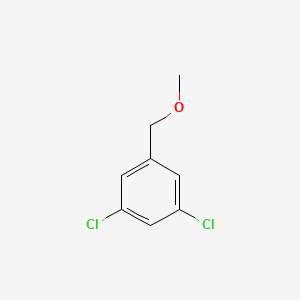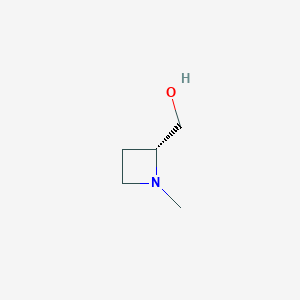
2-Formyl-5-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Formyl-5-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1422268-43-6 . It has a molecular weight of 246.11 and its IUPAC name is 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H19BO3/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
2-Formyl-5-methylphenylboronic acid pinacol ester has been used for a variety of scientific research applications, including medicinal research, biochemical research, and physiological research. It has been used in the synthesis of various compounds, such as the antiviral drug acyclovir, and has been used as a catalyst in the synthesis of various compounds, such as the anti-cancer drug paclitaxel. This compound has also been used in the synthesis of various peptides and proteins, and has been used in the synthesis of various carbohydrates.
Mechanism of Action
Target of Action
Boronic esters, including pinacol esters, are generally known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters, such as this compound, can undergo protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
It’s known that pinacol boronic esters are used in various organic synthesis protocols, including the suzuki-miyaura coupling , which is a type of carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including pinacol esters, can be influenced by environmental conditions .
Result of Action
The use of pinacol boronic esters in organic synthesis can lead to the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be influenced by the pH of the environment, with the reaction rate considerably accelerated at physiological pH .
Advantages and Limitations for Lab Experiments
2-Formyl-5-methylphenylboronic acid pinacol ester has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. In addition, it has been found to be a potent inhibitor of a number of enzymes, making it useful for biochemical and physiological research. However, this compound has some limitations for laboratory experiments. It is not very stable and has a relatively short shelf-life, and it can be difficult to store for long periods of time.
Future Directions
There are a number of possible future directions for research into 2-Formyl-5-methylphenylboronic acid pinacol ester. One possible direction is to further understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to improve its stability and shelf-life, as well as to develop new methods for synthesizing it. Finally, further research could be done to explore its potential applications in medicinal research and drug development.
Synthesis Methods
2-Formyl-5-methylphenylboronic acid pinacol ester is synthesized through a multi-step reaction process that begins with the reaction of 2-formyl-5-methylphenol with boron trifluoride etherate in dichloromethane. This reaction results in the formation of 2-formyl-5-methylphenylboronic acid, which is then reacted with pinacol in dichloromethane to form this compound.
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWDFSVPBXPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)


![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)





